B1577377 SU11657

SU11657

カタログ番号 B1577377
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SU11657 is a FLT3 inhibitor and also a multireceptor tyrosine kinase inhibitor (primarily vascular endothelial growth factor, platelet-derived growth factor). SU11657, an analogue of Sunitinib (SU11248) developed as a research tool, and an inhibitor of the same RTK family members, was shown to be highly effective in treating leukemia and neuroblastoma in in vivo models. SU11657 is capable of amplifying the growth inhibitory effects of irradiation in meningioma cells. Dual treatment with SU11657 and doxorubicin increases survival of leukemic mice.)

科学的研究の応用

  • Radiosensitivity in Meningioma Cells : A study by Milker-Zabel et al. (2008) discovered that SU11657 enhances the radiosensitivity of human meningioma cells. This implies that SU11657, in combination with radiation, could be more effective in treating meningioma compared to radiation alone (Milker-Zabel et al., 2008).

  • Trimodal Cancer Treatment : Huber et al. (2005) found that combining SU11657 with chemotherapy and radiotherapy (trimodal therapy) showed superior anti-tumor and anti-endothelial effects compared to single or dual therapies in vitro and in vivo. This suggests that SU11657 could be a critical component of comprehensive cancer treatment strategies (Huber et al., 2005).

  • Effect on Myeloproliferative Disease in Mice : Cain et al. (2004) reported that SU11657 induced complete remission of TEL-PDGFRB-induced myeloproliferative disease in mice, highlighting its potential for treating certain hematologic malignancies (Cain et al., 2004).

  • Neuroblastoma Treatment : Research by Bäckman and Christofferson (2005) indicated that SU11657 significantly inhibited the growth of neuroblastoma in mice, pointing towards its potential use in treating solid tumors in children (Bäckman & Christofferson, 2005).

  • Pediatric Acute Myeloid Leukemia : Goemans et al. (2010) found that pediatric acute myeloid leukemia (AML) samples, especially those with FLT3 and KIT mutations, were more sensitive to SU11657 in vitro. This suggests a potential role for SU11657 in treating pediatric AML (Goemans et al., 2010).

  • Combination Therapy for Leukemia : Lee, Ševčíková, and Kogan (2007) demonstrated that SU11657, combined with doxorubicin, significantly increased survival in leukemic mice, suggesting that SU11657 could help overcome resistance to traditional chemotherapy in acute myeloid leukemia (Lee, Ševčíková, & Kogan, 2007).

特性

IUPAC名

NONE

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>5 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

SU11657;  SU11657;  SU11657.

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。